molecular formula C14H16N4O2 B5454844 N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 957409-19-7

N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5454844
CAS No.: 957409-19-7
M. Wt: 272.30 g/mol
InChI Key: JKBIOTMCJVRBJE-UHFFFAOYSA-N
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Description

“N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains an acetylamino group (NHCOCH3), a phenyl group (C6H5), a pyrazole group (a five-membered ring with two nitrogen atoms), and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetylamino group could be introduced via an acetylation reaction, the phenyl group could be introduced via a Friedel-Crafts alkylation, and the pyrazole group could be synthesized via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a planar, aromatic ring, could contribute to the compound’s stability. The acetylamino and carboxamide groups could form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the acetylamino group could undergo hydrolysis to form an amine and acetic acid. The pyrazole ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Future Directions

Future research could explore the compound’s potential uses. For example, it could be tested for biological activity to determine if it has potential as a drug. Additionally, its chemical reactivity could be studied further to develop new synthetic methods .

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-18-8-7-13(17-18)14(20)16-12-6-4-5-11(9-12)15-10(2)19/h4-9H,3H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBIOTMCJVRBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187547
Record name N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957409-19-7
Record name N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957409-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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